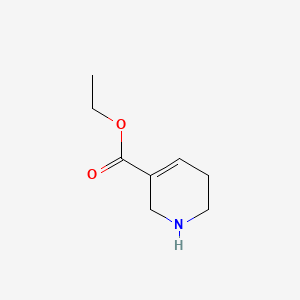
Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate is a chemical compound with the CAS Number: 18513-77-4 . It has a molecular weight of 191.66 . The IUPAC name for this compound is this compound hydrochloride .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, Ethyl 1,2,6-triphenyl-4-phenylamino-1,2,5,6-tetrahydropyridine-3-carboxylate was synthesized by the reaction of benzaldehyde, aniline, and ethylacetoacetate, in the presence of l (−) proline–Fe (III) complex, formed in situ, at room temperature .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h4,9H,2-3,5-6H2,1H3;1H . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis of Highly Functionalized Tetrahydropyridines
Research demonstrates the utility of Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate in the synthesis of highly functionalized tetrahydropyridines. A notable study describes an expedient phosphine-catalyzed [4 + 2] annulation process, where Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon, undergoing annulation with N-tosylimines in the presence of an organic phosphine catalyst to yield ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. This method is appreciated for its high diastereoselectivities and expansion of reaction scope, highlighting the compound's role in facilitating complex chemical syntheses (Zhu, Lan, & Kwon, 2003).
Crystal Structure Analysis
Another dimension of research involving this compound focuses on its structural analysis. For instance, the synthesis and crystal structure of a specific derivative, (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, was detailed. The study utilized X-ray diffraction to analyze the crystal structure, providing insights into the conformation and stability of the molecule. This research underscores the compound's utility in exploring structural aspects of functionalized tetrahydropyridines, contributing to the understanding of molecular geometry and interactions (Sambyal, Bamezai, Razdan, & Gupta, 2011).
Catalysis and Green Chemistry
Further studies highlight the use of this compound in catalysis and green chemistry applications. A notable example is the diastereoselective synthesis of symmetrical and unsymmetrical tetrahydropyridines catalyzed by Bi(III) immobilized on triazine dendrimer stabilized magnetic nanoparticles. This method emphasizes the compound's role in enabling selective incorporation of different aryl amines or aryl aldehydes into products under mild conditions, showcasing the potential of this compound in facilitating environmentally friendly chemical processes (Asadi et al., 2017).
Corrosion Inhibition
Moreover, this compound derivatives have been investigated for their corrosion inhibition properties. A study focusing on the corrosion inhibition of mild steel in hydrochloric acid demonstrated that functionalized tetrahydropyridines, derived from this compound, act as excellent inhibitors. This research opens up potential industrial applications in protecting metal surfaces from corrosive environments, illustrating the compound's applicability beyond conventional chemical synthesis (Haque et al., 2018).
Safety and Hazards
The compound has been classified with the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Zukünftige Richtungen
Future research could focus on further exploring the potential biological and pharmacological activities of Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate and related compounds. Given the reported activities of similar compounds, this could include potential applications in the management of neurodisorders and other health conditions .
Wirkmechanismus
Target of Action
The primary target of Guvacine Ethyl Ester is the Gamma-Aminobutyric Acid (GABA) reuptake transporters . These transporters are responsible for the reuptake of GABA, the predominant inhibitory neurotransmitter in the central nervous system . By interacting with these transporters, Guvacine Ethyl Ester can influence the balance of excitatory and inhibitory neurotransmission in the brain.
Mode of Action
Guvacine Ethyl Ester acts as a GABA reuptake inhibitor . It binds selectively to presynaptic GABA reuptake transporters, preventing the reuptake of GABA . This action increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effect on neuronal activity.
Biochemical Pathways
The exact biochemical pathways affected by Guvacine Ethyl Ester are still under investigation . This pathway plays a crucial role in various neurological functions, including mood regulation, pain perception, and seizure threshold. Alterations in this pathway can contribute to neurological disorders like Alzheimer’s disease, epilepsy, and schizophrenia .
Result of Action
The inhibition of GABA reuptake by Guvacine Ethyl Ester leads to an increased concentration of GABA in the synaptic cleft. This increase enhances the inhibitory effect of GABA on neuronal activity, which can result in reduced excitability in the nervous system. This mechanism is thought to underlie the potential therapeutic effects of Guvacine Ethyl Ester in conditions associated with excessive neuronal activity, such as seizures and certain mood disorders .
Eigenschaften
IUPAC Name |
ethyl 1,2,3,6-tetrahydropyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h4,9H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJSKLKTQJMDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCNC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

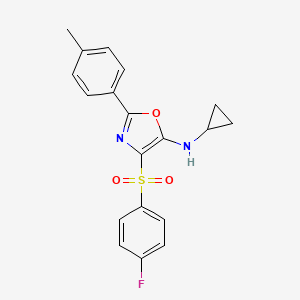
![1-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-quinazolin-4-ylsulfanylethanone](/img/structure/B2987418.png)

![5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2987422.png)
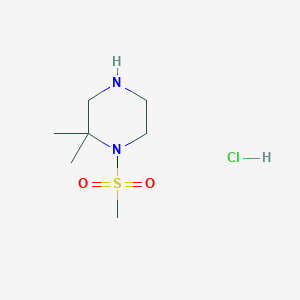
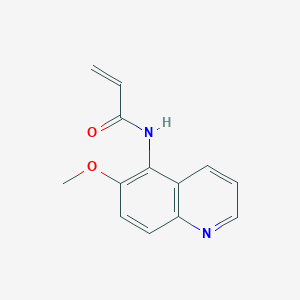
![N-(3-chloro-4-methoxyphenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2987425.png)
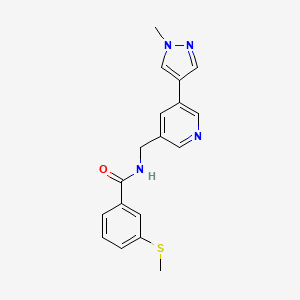

![6-(3-Fluorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2987429.png)
![N-(3-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2987430.png)

![Ethyl 1-[2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetyl]piperidine-3-carboxylate](/img/structure/B2987432.png)
![1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2987438.png)